

# Dissociation rate of GSK-1070916 compared to AZD1152 and VX-680

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | GSK-1070916 |           |
| Cat. No.:            | B612190     | Get Quote |

A Comprehensive Comparison of Aurora Kinase Inhibitors: Dissociation Rates of **GSK-1070916**, AZD1152, and VX-680

For Immediate Release

[City, State] – [Date] – A new in-depth analysis reveals significant differences in the dissociation rates of three prominent Aurora kinase inhibitors: **GSK-1070916**, AZD1152, and VX-680. These findings, critical for researchers and drug development professionals, highlight the exceptionally long target residence time of **GSK-1070916**, a key differentiator in its mechanism of action.

Aurora kinases are crucial regulators of cell division, and their inhibition is a promising strategy in oncology. The duration of target engagement, directly related to the inhibitor's dissociation rate, is a critical parameter influencing therapeutic efficacy and duration of action.

# **Unprecedented Target Residence Time for GSK- 1070916**

**GSK-1070916** demonstrates a remarkably slow dissociation from Aurora B and C kinases. Experimental data indicates that **GSK-1070916** has a dissociation half-life of over 480 minutes from the Aurora B-INCENP complex and 270 minutes from the Aurora C-INCENP complex.[1] [2] This prolonged engagement is a stark contrast to other clinical-stage Aurora kinase inhibitors.



In comparative studies, AZD1152 and VX-680 (also known as MK-0457) exhibited significantly faster dissociation rates from Aurora B. The dissociation half-life for AZD1152 was determined to be 15 minutes, while VX-680 had a dissociation half-life of 25 minutes.[1] This suggests a much shorter duration of target inhibition for these compounds compared to **GSK-1070916**.

## **Quantitative Comparison of Dissociation Rates**

The following table summarizes the key kinetic parameters for the three inhibitors, emphasizing the profound difference in their dissociation half-lives from Aurora B.

| Inhibitor           | Target Kinase       | Dissociation<br>Half-life (t1/2)<br>[min] | Apparent<br>Inhibition<br>Constant (Ki*)<br>[nM] | Association<br>Rate Constant<br>(kon) [µM-1s-1] |
|---------------------|---------------------|-------------------------------------------|--------------------------------------------------|-------------------------------------------------|
| GSK-1070916         | Aurora B-<br>INCENP | > 480[1][2]                               | 0.38 ± 0.29[1][2]                                | 0.022 ± 0.004[1]                                |
| Aurora C-<br>INCENP | 270 ± 28[1][2]      | 1.5 ± 0.4[1][2]                           | 0.0026 ± 0.0003[1]                               |                                                 |
| AZD1152             | Aurora B-<br>INCENP | 15 ± 1[1]                                 | Not explicitly stated in the source              | Not explicitly stated in the source             |
| VX-680              | Aurora B-<br>INCENP | 25 ± 3[1]                                 | Not explicitly stated in the source              | Not explicitly stated in the source             |

## **Experimental Determination of Dissociation Rates**

The dissociation rates of these inhibitors are typically determined using biochemical assays that monitor the recovery of enzyme activity over time after the inhibitor is displaced. A common method is the "jump-dilution" assay.

### **Experimental Protocol: Jump-Dilution Assay**

This method involves the following key steps:



- Enzyme-Inhibitor Complex Formation: The target kinase (e.g., Aurora B-INCENP) is incubated with a saturating concentration of the inhibitor to allow for the formation of the enzyme-inhibitor (EI) complex.
- Rapid Dilution: The EI complex is then rapidly and significantly diluted into a reaction mixture
  containing a high concentration of ATP and a suitable substrate. This dilution reduces the
  free inhibitor concentration to a level where rebinding to the enzyme is negligible.
- Monitoring Enzyme Activity: As the inhibitor dissociates from the enzyme, the kinase activity
  is restored. This recovery of activity is monitored over time by measuring the rate of
  substrate phosphorylation.
- Data Analysis: The rate of activity recovery is fitted to a first-order kinetic model to determine the dissociation rate constant (koff). The dissociation half-life (t1/2) is then calculated using the equation: t1/2 = ln(2) / koff.



Click to download full resolution via product page

Workflow for determining inhibitor dissociation rates.

### The Aurora Kinase Signaling Pathway in Mitosis







Aurora kinases, particularly Aurora A and Aurora B, are master regulators of mitosis. Their sequential activation and localization are critical for the successful completion of cell division. **GSK-1070916**, AZD1152, and VX-680 exert their anti-proliferative effects by disrupting this intricate signaling cascade.

- Aurora A is primarily active during the G2 phase and early mitosis, where it localizes to the
  centrosomes and spindle poles. It is essential for centrosome maturation, separation, and
  the assembly of a bipolar mitotic spindle.
- Aurora B, a component of the chromosomal passenger complex (CPC), has a more dynamic localization. It is found at the centromeres in early mitosis, where it ensures correct chromosome-microtubule attachments and activates the spindle assembly checkpoint.
   During anaphase and telophase, Aurora B relocates to the central spindle and midbody, playing a crucial role in cytokinesis.

The prolonged inhibition of Aurora B by **GSK-1070916** is expected to have a profound and sustained impact on chromosome segregation and cell division, ultimately leading to polyploidy and apoptosis in cancer cells.





Click to download full resolution via product page

Aurora kinase roles during mitotic progression.

#### Conclusion

The significantly longer dissociation half-life of **GSK-1070916** from Aurora B and C distinguishes it from AZD1152 and VX-680. This extended target residence time may translate into a more durable inhibition of Aurora kinase activity in a cellular context, potentially leading



to improved anti-tumor efficacy. These findings underscore the importance of considering inhibitor dissociation kinetics in the design and evaluation of novel cancer therapeutics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Measuring Kinase Inhibitor Residence Times [sigmaaldrich.com]
- 2. A High-Throughput Method for Measuring Drug Residence Time Using the Transcreener ADP Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Dissociation rate of GSK-1070916 compared to AZD1152 and VX-680]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612190#dissociation-rate-of-gsk-1070916-compared-to-azd1152-and-vx-680]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com